molecular formula C12H12BrClN4O B8750645 4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine

4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine

Cat. No. B8750645
M. Wt: 343.61 g/mol
InChI Key: AUQZPLUJXBTXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine is a useful research compound. Its molecular formula is C12H12BrClN4O and its molecular weight is 343.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine

Molecular Formula

C12H12BrClN4O

Molecular Weight

343.61 g/mol

IUPAC Name

4-[6-(bromomethyl)-2-chloropyrido[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C12H12BrClN4O/c13-7-8-1-2-9-10(15-8)11(17-12(14)16-9)18-3-5-19-6-4-18/h1-2H,3-7H2

InChI Key

AUQZPLUJXBTXDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=C(C=C3)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-6-yl)methanol 6 (2.0 g, 0.0071 mol) and 40 mL dichloromethane were cooled to 0° C. and triphenylphosphine (2.2 g, 0.0085 mol) was added. The solution was recooled to 0° C. and N-Bromosuccinimide NBS (1.5 g, 0.0085 mol) was added in one portion. The heterogeneous mixture became homogeneous yellow upon NBS addition. After 30 mins, the progress was checked by tlc. The reaction mixture again became heterogeneous yellow mixture and was stirred overnight at room temperature. A check by LC/MS showed the reaction was complete. The reaction mixture was concentrated to dryness, taken up in MeOH, and filtered to yield 2.13 gm (87%) of 4-(6-(bromomethyl)-2-chloropyrido[3,2-d]pyrimidin-4-yl)morpholine 7 as a yellow solid. More product 7 precipitated from the mother liquor, filtered, and dried to give a second batch (133 mg) of product 7. Analyzed and confirmed by LC/MS.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
N-Bromosuccinimide NBS
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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